3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride
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Overview
Description
3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride and its analogues have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and cell proliferation. One study found a compound in this class to be the most potent dual inhibitor of human TS and DHFR known at the time (Gangjee et al., 2008).
Novel Protein Kinase CK2 Inhibitors
Research has identified certain 4-aminothieno[2,3-d]pyrimidine derivatives, closely related to the chemical , as potent ATP-competitive inhibitors of protein kinase CK2. This enzyme is implicated in various cellular processes, including cell cycle progression and apoptosis. One study highlights compounds from this class exhibiting significant inhibitory activity against CK2 (Ostrynska et al., 2016).
Antimicrobial Activity
Derivatives of this compound have shown promise in antimicrobial applications. A study involving similar compounds revealed notable antimicrobial activity, outperforming some reference drugs against certain bacterial strains and fungi (Kolisnyk et al., 2015).
Antitumor Activity
The thieno[2,3-d]pyrimidine scaffold, which is a core part of this compound, has been explored for its antitumor properties. Studies have shown that certain derivatives exhibit potent anticancer activity, comparable to established chemotherapy drugs, against various human cancer cell lines (Hafez & El-Gazzar, 2017).
Other Applications
Further studies have delved into the synthesis of structurally related compounds for diverse applications, including the development of chalcone dyes and exploration of their properties (Ho & Yao, 2013).
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
Pyridopyrimidine derivatives, which share a similar structure, have been reported to inhibit dhfr with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby affecting the synthesis of RNA and DNA .
Biochemical Pathways
Similar compounds have been reported to affect the folate-dependent enzymes and dna synthesis and methylation reactions due to their inhibition of dhfr .
Result of Action
The inhibition of dhfr by similar compounds leads to a reduction in the synthesis of rna and dna, which can lead to cell death .
Properties
IUPAC Name |
3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S.ClH/c1-12-21-18(23-15-9-5-8-14(10-15)20(24)25)16-11-17(26-19(16)22-12)13-6-3-2-4-7-13;/h2-11H,1H3,(H,24,25)(H,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOOUVDQMCYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.